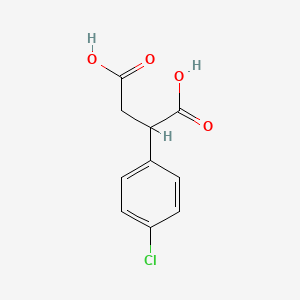

2-(4-Chlorophenyl)succinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFXJIDIVHRKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 2-(4-Chlorophenyl)succinic acid?

An In-depth Technical Guide to 2-(4-Chlorophenyl)succinic Acid

Executive Summary: this compound is a substituted dicarboxylic acid of significant interest in chemical and biological research. As a derivative of succinic acid, a crucial intermediate in cellular metabolism, it presents a unique scaffold for chemical synthesis and biological modulation. Its structure, featuring a 4-chlorophenyl group, imparts specific physicochemical properties that make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

Introduction

This compound, also known by its IUPAC name 2-(4-chlorophenyl)butanedioic acid, belongs to the class of aromatic-substituted carboxylic acids.[3][4] The molecule integrates two key functional components: the succinic acid backbone, which is a fundamental four-carbon dicarboxylic acid involved in the citric acid cycle (TCA cycle), and a para-substituted chlorophenyl ring.[5] This combination makes it a versatile chemical intermediate. The carboxylic acid groups offer reactive sites for esterification, amidation, and polymerization, while the chlorophenyl moiety modulates the molecule's steric bulk, lipophilicity, and electronic properties, influencing its interaction with biological targets or its properties within a polymer matrix.[2] Its primary utility lies in its role as a precursor or building block in the synthesis of more complex molecules, including anti-inflammatory agents, analgesics, and specialized herbicides.[2]

Physicochemical and Computed Properties

The properties of this compound are defined by its molecular structure. The presence of two carboxylic acid groups allows for hydrogen bonding and lends it acidic characteristics, while the aromatic ring introduces hydrophobicity.

Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties is presented in Table 1. While specific experimental data for properties like melting point and solubility are not widely published, values for the parent compound, succinic acid, are provided for context. The addition of the 4-chlorophenyl group is expected to increase the melting point due to increased molecular weight and potentially favorable crystal packing, while decreasing its solubility in water due to the large nonpolar substituent.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 58755-91-2 | [4][6] |

| Molecular Formula | C₁₀H₉ClO₄ | [3] |

| Molecular Weight | 228.63 g/mol | [3] |

| IUPAC Name | 2-(4-chlorophenyl)butanedioic acid | [4] |

| Synonyms | p-Chlorophenylsuccinic acid, 4-Chlorophenylsuccinic acid | [1][3] |

| Appearance | White solid | [2] |

| Storage | Sealed in a dry place, room temperature or 0-8 °C | [1] |

| Melting Point | Data not available (Succinic acid: 184-186 °C) | [7] |

| Solubility | Data not available (Succinic acid: Soluble in water, ethanol) |[8][9] |

Computed Chemical Properties

Computational models provide valuable insights into the molecular characteristics that influence the compound's behavior, such as its membrane permeability and potential for intermolecular interactions.

Table 2: Computed Molecular Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 74.6 Ų | [3] |

| Exact Mass | 228.0189365 Da |[3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a reliable multi-step process starting from 4-chlorobenzaldehyde. The following protocol is adapted from established methods for a structural isomer and represents a robust pathway to the target compound.[10]

General Synthesis Pathway

The synthesis is a three-step process: (1) A Stobbe condensation between 4-chlorobenzaldehyde and diethyl succinate to form an unsaturated half-ester, (2) Saponification (hydrolysis) of the ester to yield the unsaturated diacid, 2-(4-chlorobenzylidene)succinic acid, and (3) Catalytic hydrogenation to reduce the double bond, affording the final product.

Caption: A three-step synthesis workflow for this compound.

Example Synthesis Protocol

Field-Proven Insight: This protocol is designed for high yield and purity. The choice of a strong, non-nucleophilic base in Step 1 is critical to favor the Stobbe condensation over competing side reactions. Recrystallization in Step 2 is essential for removing impurities before the final hydrogenation.

Step 3.2.1: Synthesis of Ethyl 2-(4-chlorobenzylidene)-3-carboxypropanoate (Half-Ester)

-

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add an equimolar mixture of 4-chlorobenzaldehyde and diethyl succinate dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of ~3.

-

Extract the precipitated half-ester with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude half-ester.

Step 3.2.2: Hydrolysis to 2-(4-Chlorobenzylidene)succinic acid

-

Suspend the crude half-ester from the previous step in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours until the solid has completely dissolved, indicating complete saponification.

-

Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the diacid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to obtain the pure unsaturated diacid.[10]

Step 3.2.3: Catalytic Hydrogenation to this compound

-

Dissolve the purified 2-(4-chlorobenzylidene)succinic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add a catalytic amount (e.g., 5-10 mol%) of 10% Palladium on carbon (Pd/C).

-

Place the flask in a Parr hydrogenation apparatus, purge the system with hydrogen gas, and then pressurize to 40-50 psi.

-

Shake the mixture at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Vent the apparatus, and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound, as a white solid.[10]

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the 4-chlorophenyl ring should appear as a characteristic AA'BB' system (two doublets) in the range of δ 7.2-7.5 ppm. The methine proton (CH -Ar) would be a triplet or doublet of doublets around δ 3.8-4.2 ppm. The two diastereotopic methylene protons (-CH₂ -COOH) would appear as a pair of doublet of doublets in the range of δ 2.6-3.0 ppm. The two acidic protons of the carboxyl groups will appear as a broad singlet, which can be exchanged with D₂O.[11][12]

-

¹³C NMR: The carbon spectrum should show four signals for the aromatic ring (with two having higher intensity due to symmetry), two signals for the carboxyl carbons (>170 ppm), one signal for the methine carbon (~45-55 ppm), and one for the methylene carbon (~35-45 ppm).[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups from ~2500-3300 cm⁻¹. A sharp, strong C=O stretch will be present around 1700-1725 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region.[3]

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show fragmentation patterns involving the loss of water, carboxyl groups, and cleavage of the C-C bond between the aromatic ring and the succinate moiety. The molecular ion peak [M]⁺ should be observable, along with a characteristic [M+2]⁺ peak at about one-third the intensity, confirming the presence of a single chlorine atom.[3]

Applications in Research and Development

This compound serves as a strategic intermediate in several key industrial and research areas.

Intermediate in Pharmaceutical Synthesis

The dicarboxylic acid functionality allows this molecule to serve as a scaffold. One carboxyl group can be selectively reacted to form an amide or ester linkage, leaving the other free or available for subsequent modification. This makes it a valuable precursor for creating analogues of known drugs or novel chemical entities, particularly in the development of anti-inflammatory and analgesic agents.[2]

Caption: Role as an intermediate in pharmaceutical synthesis via selective amidation.

Component in Agrochemical Formulations

In agrochemical science, chlorinated aromatic acids are a well-established class of herbicides. While this compound itself is not typically an active herbicide, it is used as a building block for more complex pesticides and herbicides.[2] Its structure can be incorporated to optimize uptake, transport, and biological activity, potentially mimicking natural plant hormones or blocking key enzymatic pathways in weeds.

Use in Polymer Chemistry

The two carboxylic acid groups make this compound a functional monomer for step-growth polymerization. It can be reacted with diols to form polyesters or with diamines to form polyamides. The bulky, rigid chlorophenyl group can be used to modify the properties of the resulting polymer, potentially increasing its glass transition temperature (Tg), thermal stability, and altering its solubility characteristics.[2]

Biological Context and Toxicological Profile

Potential Biological Activity

Direct biological studies on this compound are limited. However, its activity can be inferred from its structural components.

-

Succinate Analogue: As an analogue of succinic acid, it can potentially interact with enzymes and receptors that recognize succinate. Succinate is a key metabolite in the TCA cycle and also acts as an extracellular signaling molecule by activating the succinate receptor 1 (SUCNR1), a G-protein coupled receptor involved in inflammation and blood pressure regulation.[5][14] This compound could act as a competitive inhibitor or a modulator of these pathways.[15]

-

Metabolic Fate: The biotransformation of this compound in vivo has not been extensively studied. However, related chlorinated aromatic compounds are often metabolized via oxidation and conjugation. For example, the drug chlormezanone, which contains a 4-chlorophenyl group, is metabolized in rats to p-chlorobenzoic acid and p-chlorohippuric acid.[16] It is plausible that this compound could undergo similar metabolic cleavage.

Safety and Handling

This compound should be handled with appropriate laboratory precautions. It is classified as an irritant and is harmful if swallowed.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | [1] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |

| P280 | Wear protective gloves/eye protection/face protection | [1] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Expert Advice on Handling: Always handle this compound in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a highly functionalized molecule with significant potential as a chemical intermediate. Its well-defined structure provides a reliable platform for the synthesis of a wide range of target molecules in the pharmaceutical, agrochemical, and material science sectors. While detailed biological and toxicological data remain to be fully elucidated, its structural relationship to the key metabolite succinic acid suggests intriguing possibilities for its use as a tool compound in biochemical research. The robust synthesis pathway and clear analytical profile make it an accessible and valuable compound for advanced chemical R&D.

References

- 1. 2-(4-CHLORO-PHENYL)-SUCCINIC ACID | 58755-91-2 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 58755-91-2|this compound|BLD Pharm [bldpharm.com]

- 7. U.S. Pharmacopeia Succinic Acid Melting Point Standard, 110-15-6, MFCD00002789, | Fisher Scientific [fishersci.com]

- 8. Succinic acid - Sciencemadness Wiki [sciencemadness.org]

- 9. Succinic Acid CAS# 110-15-6 quality assurance price [anhuisunsingchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bmse000183 Succinic Acid at BMRB [bmrb.io]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254) [hmdb.ca]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]

- 14. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitors of succinate: quinone reductase/Complex II regulate production of mitochondrial reactive oxygen species and protect normal cells from ischemic damage but induce specific cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biotransformation of chlormezanone, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Chlorophenyl)succinic Acid

Introduction

2-(4-Chlorophenyl)succinic acid (C₁₀H₉ClO₄) is a versatile chemical intermediate recognized for its role in the synthesis of specialized polymers and as a key building block in the development of pharmaceutical and agrochemical agents.[1] Its applications include the formulation of anti-inflammatory drugs, analgesics, herbicides, and pesticides, where its specific molecular architecture is critical to its biological activity.[1]

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As Senior Application Scientist, my objective is not merely to list procedures but to provide a logical, field-proven narrative that explains the causality behind each analytical choice. We will proceed from foundational mass and compositional analysis to the definitive three-dimensional structure, demonstrating how each technique provides a layer of evidence that, when combined, constitutes an irrefutable structural proof.

The following workflow illustrates the synergistic approach, where each step logically informs the next, culminating in a complete structural understanding.

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis with Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the cornerstone of structural analysis, providing the most direct measurement of a molecule's mass. This is the first and most critical question to answer: "What is its mass and, by extension, its elemental formula?" We employ High-Resolution Mass Spectrometry (HRMS) not just for the nominal mass but for the exact mass, which allows for the confident determination of the elemental composition, distinguishing our target from any potential isomers or impurities.

Trustworthiness: The self-validating nature of this step lies in matching the experimentally determined exact mass to the theoretical mass of the proposed formula, C₁₀H₉ClO₄, to within a few parts per million (ppm). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional, definitive fingerprint for a chlorine-containing compound.

Data Presentation: Expected Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₉ClO₄ | --- |

| Theoretical Exact Mass | 228.0189 Da | Calculated for C₁₀H₉³⁵ClO₄.[2] |

| [M]+• Peak | ~228 | Molecular ion corresponding to the primary isotope ³⁵Cl. |

| [M+2]+• Peak | ~230 | Isotopic peak corresponding to ³⁷Cl, expected to be ~1/3 the intensity of the [M]+• peak. |

| Key Fragments (m/z) | 183, 140, 125, 111 | Loss of -COOH (m/z 45), subsequent loss of -CH₂COOH, cleavage of the chlorophenyl group.[3] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of purified this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA). Set the ionization energy to 70 eV.

-

Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum over a mass range of m/z 50-350.

-

Analysis: Identify the molecular ion peak ([M]+•) and the [M+2]+• isotopic peak. Analyze the fragmentation pattern to identify characteristic losses. For HRMS, compare the measured exact mass to the theoretical value for C₁₀H₉ClO₄.

Visualization: Primary Fragmentation Pathway

Caption: A simplified EI-MS fragmentation pathway for this compound.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula confirmed, IR spectroscopy is employed to identify the functional groups responsible for the "O₄" in our formula. This technique is exceptionally sensitive to the vibrational modes of polar bonds, making it ideal for detecting the carboxylic acid moieties we expect in a succinic acid derivative. The presence of a very broad O-H stretch and a strong, sharp C=O stretch provides unambiguous evidence of this functionality.

Trustworthiness: The characteristic frequencies of functional groups are well-established.[4] The simultaneous observation of all expected bands for a carboxylic acid and a 1,4-disubstituted aromatic ring serves as a self-validating checklist, confirming the major structural components.

Data Presentation: Key IR Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Sharp, medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Sharp, medium |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Sharp, very strong[5] |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple sharp bands |

| Aromatic C-H | C-H bend (out-of-plane) | 800 - 850 | Strong (indicative of para-substitution) |

| Aryl Halide | C-Cl stretch | 600 - 800 | Medium to strong |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[6]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[6]

-

Background Collection: Run a background spectrum with an empty sample compartment.

-

Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Correlate the observed absorption bands with known functional group frequencies.

Part 3: Mapping the Atomic Framework with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. While MS gives the formula and IR gives the functional groups, NMR connects the atoms. ¹H NMR reveals the number and type of proton environments and their neighboring relationships through spin-spin coupling. ¹³C NMR provides a count of the unique carbon atoms. Together, they allow us to piece together the carbon-proton skeleton.

Trustworthiness: The predictive power of NMR is immense. The chemical shifts, integration values (proton ratios), and coupling patterns must all be consistent with a single proposed structure. Any deviation would invalidate the hypothesis. For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide direct, visual confirmation of which protons are coupled to each other and which protons are attached to which carbons, respectively, removing any ambiguity.

¹H NMR Analysis (400 MHz, DMSO-d₆)

Data Presentation: Predicted ¹H NMR Signals

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad singlet | 2H | 2 x -COOH | Acidic protons, exchangeable.[7] |

| ~7.40 | Doublet | 2H | H-2', H-6' | Aromatic protons ortho to the succinyl group. |

| ~7.35 | Doublet | 2H | H-3', H-5' | Aromatic protons ortho to the chlorine atom. |

| ~4.10 | Triplet | 1H | H-2 | Methine proton coupled to the two methylene protons. |

| ~2.95 & ~2.70 | Doublet of doublets (each) | 2H | H-3a, H-3b | Diastereotopic methylene protons, split by each other and the H-2 methine proton. |

¹³C NMR Analysis (100 MHz, DMSO-d₆)

Data Presentation: Predicted ¹³C NMR Signals

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.5 | C-4 | Carboxylic acid carbon. |

| ~172.0 | C-1 | Carboxylic acid carbon, slightly different environment. |

| ~139.0 | C-1' | Aromatic carbon attached to the succinyl group (quaternary). |

| ~131.5 | C-4' | Aromatic carbon attached to chlorine (quaternary). |

| ~130.0 | C-2', C-6' | Aromatic CH carbons. |

| ~128.5 | C-3', C-5' | Aromatic CH carbons. |

| ~45.0 | C-2 | Aliphatic methine carbon. |

| ~35.0 | C-3 | Aliphatic methylene carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and integrate the ¹H signals. Reference the spectrum to TMS.

Visualization: Key NMR Correlations

Caption: Key 2D NMR correlations confirming the atomic connectivity of the molecule.

Part 4: Definitive 3D Structure via X-Ray Crystallography

Expertise & Experience: While the combination of MS, IR, and NMR provides a robust 2D structural assignment, it cannot definitively establish the three-dimensional arrangement of atoms in space, including the absolute configuration of the chiral center at C-2. X-ray crystallography is the gold standard for this purpose.[8] It provides an unambiguous, high-resolution map of electron density in a single crystal, effectively taking a "photograph" of the molecule.

Trustworthiness: The result of a successful crystallographic study is a set of atomic coordinates that can be used to calculate precise bond lengths, bond angles, and torsion angles.[9] This data provides the ultimate validation of the structure deduced from spectroscopic methods. For chiral molecules, the use of anomalous dispersion effects can determine the absolute configuration (R or S) without ambiguity.[10]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: The rate-limiting step is growing a high-quality single crystal.[9] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8]

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic positions.

Visualization: X-Ray Crystallography Workflow

Caption: The workflow from a purified compound to a definitive 3D molecular structure.

Part 5: Chiral Analysis

Expertise & Experience: this compound possesses a chiral center at the C-2 position. In the context of drug development, it is critical to separate and analyze the individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.[12]

Technique: Chiral HPLC

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.[11] This differential interaction leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for carboxylic acids.

-

Mobile Phase: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to ensure the carboxylic acids are protonated.

-

Sample Preparation: Prepare a dilute solution of the racemic compound in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector (typically around 254 nm). The separation of the racemic mixture into two distinct peaks confirms the successful chiral resolution.

Summary & Conclusion

The structure elucidation of this compound is a systematic process where each analytical technique provides complementary and confirmatory information.

| Structural Feature | Primary Evidence | Confirmatory Evidence |

| Molecular Formula (C₁₀H₉ClO₄) | High-Resolution Mass Spectrometry | NMR Integration, Elemental Analysis |

| Carboxylic Acid Groups | IR Spectroscopy (O-H, C=O) | ¹H NMR (broad -COOH), ¹³C NMR (~170 ppm) |

| para-Substituted Aryl Ring | ¹H NMR (two-doublet pattern) | IR (C-H bend ~830 cm⁻¹), ¹³C NMR (4 signals) |

| Succinic Acid Backbone | ¹H & ¹³C NMR (chemical shifts) | 2D NMR (COSY, HSQC correlations) |

| Atom Connectivity | 2D NMR (COSY, HSQC, HMBC) | MS Fragmentation Pattern |

| 3D Structure & Stereochemistry | X-Ray Crystallography | Chiral HPLC (separability of enantiomers) |

This guide has detailed a logical, multi-faceted approach that begins with establishing the fundamental molecular formula and culminates in the definitive three-dimensional structure. By integrating data from mass spectrometry, infrared and NMR spectroscopy, and X-ray crystallography, researchers can achieve an unambiguous and robust characterization of this compound, a critical step for its application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Chiral analysis - Wikipedia [en.wikipedia.org]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of p-Chlorophenylsuccinic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

2-(4-Chlorophenyl)succinic acid, commonly known as p-Chlorophenylsuccinic acid, is a dicarboxylic acid derivative of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a chiral center, two carboxylic acid moieties, and a para-substituted chlorinated phenyl group, makes it a versatile building block. This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed analytical methodologies for its characterization, and insights into its applications. The content herein is structured to deliver not just data, but a foundational understanding of the principles governing its behavior, empowering researchers in their experimental design and application.

Nomenclature and Molecular Structure

A precise understanding of a compound begins with its unequivocal identification and a grasp of its three-dimensional structure.

Chemical Identifiers

Correctly identifying p-Chlorophenylsuccinic acid is crucial for sourcing, regulatory compliance, and literature searches. The primary identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)butanedioic acid | [1] |

| Common Name | p-Chlorophenylsuccinic acid | [1][2] |

| CAS Number | 58755-91-2 | [2] |

| Molecular Formula | C₁₀H₉ClO₄ | [1] |

| Molecular Weight | 228.63 g/mol | [1] |

| InChI Key | AGFXJIDIVHRKCA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl | [1] |

Molecular Architecture

p-Chlorophenylsuccinic acid is a derivative of succinic acid where a hydrogen atom on one of the α-carbons is substituted with a 4-chlorophenyl group.

Key Structural Features:

-

Aromatic System: A benzene ring substituted with a chlorine atom at the para-position. The chlorine atom acts as an electron-withdrawing group via induction but a weak deactivating, ortho-para director in electrophilic aromatic substitution reactions due to its lone pairs.

-

Dicarboxylic Acid Moiety: The butanedioic acid backbone provides two acidic protons, leading to complex acid-base equilibria.

-

Chiral Center: The carbon atom bonded to both the phenyl ring and the carboxyl group (C2) is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)- and (S)-2-(4-chlorophenyl)succinic acid, or as a racemic mixture. The specific stereoisomer can be critical in pharmaceutical applications where stereochemistry often dictates biological activity.

Physical and Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various media.

Summary of Physical Data

| Property | Value / Observation | Source / Rationale |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 198-200 °C | [3] |

| Solubility | Limited solubility in water. Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. | Based on structural analogy[4] |

| pKa Values | pKa₁ ≈ 3.8 - 4.1; pKa₂ ≈ 5.1 - 5.5 (Estimated) | See Discussion 2.2 |

Discussion of Physicochemical Behavior

Solubility Profile: The molecule possesses both polar (dicarboxylic acid) and nonpolar (chlorophenyl) regions, giving it amphiphilic character. The large, hydrophobic chlorophenyl group limits its solubility in water. However, it can be readily dissolved in aqueous base by deprotonating the carboxylic acid groups to form the more soluble carboxylate salts. Its solubility in organic solvents is governed by polarity; it is expected to be most soluble in polar protic and aprotic solvents that can engage in hydrogen bonding with the carboxylic acid groups.

Acidity and pKa: As a diprotic acid, p-chlorophenylsuccinic acid has two dissociation constants (pKa₁ and pKa₂).

-

pKa₁: Corresponds to the deprotonation of the carboxylic acid at the C4 position, which is more distant from the electron-withdrawing chlorophenyl group. Its acidity is primarily influenced by the adjacent carboxyl group.

-

pKa₂: Corresponds to the deprotonation of the C2-carboxyl group. The acidity of this proton is enhanced by the inductive electron-withdrawing effect of the adjacent 4-chlorophenyl group.

For comparison, the pKa values of unsubstituted succinic acid are approximately 4.2 and 5.6.[4] The presence of the electron-withdrawing chlorophenyl group is expected to lower both pKa values, making p-chlorophenylsuccinic acid a stronger acid than succinic acid. The first pKa is estimated to be in the range of 3.8-4.1, and the second in the range of 5.1-5.5. Precise experimental determination via potentiometric titration is the gold standard for confirming these values.

Caption: Stepwise dissociation of p-Chlorophenylsuccinic acid.

Chemical Reactivity and Synthesis

Understanding the reactivity is key to utilizing this compound as a synthetic intermediate.

-

Reactions of the Carboxylic Acids: Both carboxyl groups can undergo standard transformations, including:

-

Esterification: Reaction with alcohols under acidic catalysis to form mono- or di-esters.

-

Amide Formation: Conversion to acid chlorides (e.g., with SOCl₂) followed by reaction with amines to yield amides.

-

Reduction: Reduction to the corresponding diol using strong reducing agents like LiAlH₄.

-

-

Reactivity of the Aromatic Ring: The chlorophenyl ring is moderately deactivated towards electrophilic aromatic substitution. Reactions will predominantly yield ortho-substitution relative to the chloro group.

-

Synthetic Overview: A common laboratory-scale synthesis involves the Stobbe condensation of diethyl succinate with 4-chlorobenzaldehyde, followed by hydrolysis and decarboxylation of the resulting half-ester.

Analytical Methodologies

A robust analytical framework is essential for confirming the identity, purity, and properties of p-chlorophenylsuccinic acid.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Proton NMR): The spectrum is predicted to show distinct signals:

-

Aromatic Protons (δ ≈ 7.2-7.4 ppm): An AA'BB' splitting pattern (appearing as two doublets) characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (CH, δ ≈ 4.0-4.3 ppm): A triplet or doublet of doublets, coupled to the adjacent methylene protons.

-

Methylene Protons (CH₂, δ ≈ 2.7-3.2 ppm): Two diastereotopic protons that will appear as a complex multiplet (or two distinct doublet of doublets) due to coupling with the methine proton and geminal coupling to each other.

-

Carboxylic Acid Protons (COOH, δ ≈ 10-13 ppm): Two broad singlets, which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carboxyl Carbons (δ ≈ 170-180 ppm): Two signals for the two distinct C=O groups.

-

Aromatic Carbons (δ ≈ 128-140 ppm): Four signals for the aromatic carbons due to symmetry.

-

Methine Carbon (δ ≈ 45-55 ppm): Signal for the chiral carbon.

-

Methylene Carbon (δ ≈ 35-45 ppm): Signal for the CH₂ carbon.

-

4.1.2. Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups.

-

O-H Stretch (2500-3300 cm⁻¹): A very broad band, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium intensity peaks.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium intensity peaks.

-

C=O Stretch (1680-1720 cm⁻¹): A very strong, sharp absorption, indicative of the carboxylic acid carbonyl.

-

C=C Stretch (Aromatic) (≈1600, 1490 cm⁻¹): Characteristic absorptions for the phenyl ring.

-

C-Cl Stretch (1000-1100 cm⁻¹): A strong band confirming the presence of the aryl chloride.

4.1.3. Mass Spectrometry (MS) MS provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of chlorine. Peaks are expected at m/z 228 (for ³⁵Cl) and m/z 230 (for ³⁷Cl) in an approximate 3:1 intensity ratio.

-

Key Fragments: Common fragmentation pathways include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the C-C bonds in the succinic acid chain. GC-MS data shows significant fragments at m/z 182, 125, and 103.[1]

Chromatographic and Titrimetric Protocols

Caption: A typical analytical workflow for compound characterization.

4.2.1. Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of p-Chlorophenylsuccinic acid.

-

Rationale: Reversed-phase HPLC is ideal for separating moderately polar organic compounds. An acidic mobile phase is used to suppress the ionization of the carboxylic acid groups, ensuring a sharp, well-defined peak shape.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 225 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Injection Volume: 10 µL.

-

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

-

4.2.2. Protocol: Determination of pKa by Potentiometric Titration

-

Objective: To experimentally determine the two pKa values.

-

Rationale: This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The pKa values correspond to the pH at the half-equivalence points.

-

Methodology:

-

Preparation: Accurately weigh ~50 mg of p-Chlorophenylsuccinic acid and dissolve it in ~50 mL of deionized, CO₂-free water. A small amount of a co-solvent like methanol may be needed if solubility is low.

-

Apparatus: Use a calibrated pH meter with a glass electrode and an automated burette.

-

Titrant: Standardized 0.1 M NaOH solution.

-

Procedure: a. Place the pH electrode in the sample solution and stir gently. b. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). c. Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize. d. Continue the titration well past the second equivalence point.

-

Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. b. Determine the two equivalence points from the inflection points of the curve (or by using the first derivative plot, d(pH)/dV). c. The volume of NaOH at the half-equivalence points (half the volume to reach the first equivalence point, and the midpoint volume between the first and second equivalence points) is determined. d. The pKa₁ and pKa₂ are the pH values recorded at these respective half-equivalence points.

-

Applications in Research and Development

The structural motifs of p-chlorophenylsuccinic acid make it a valuable precursor in several high-value chemical industries.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure can be incorporated into larger molecules to develop anti-inflammatory and analgesic medications.[3] The specific stereochemistry is often leveraged to achieve desired pharmacological activity.

-

Agrochemical Synthesis: The compound is a building block for formulating herbicides and pesticides.[3] The chlorophenyl group is a common feature in many agrochemicals, and the dicarboxylic acid handle allows for further chemical modification to tune biological activity and environmental persistence.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. Recommended storage is at room temperature.[2]

References

Determining the Molecular Weight of 2-(4-Chlorophenyl)succinic Acid: A Technical Guide

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise characterization of chemical entities is paramount. 2-(4-Chlorophenyl)succinic acid, a versatile intermediate in the synthesis of anti-inflammatory agents and pesticides, is no exception.[1] An accurate determination of its molecular weight is a critical first step in confirming its identity, purity, and in establishing stoichiometric relationships for subsequent reactions. This guide provides a comprehensive overview of both the theoretical calculation and the experimental verification of the molecular weight of this compound, designed for researchers, scientists, and drug development professionals.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The first step is to establish the correct molecular formula. For this compound, the molecular formula is C₁₀H₉ClO₄ .[1][2][3][4][5][6]

The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC). It is important to note that for some elements, IUPAC provides an atomic weight interval to reflect the natural isotopic variation.[7][8][9][10] For most practical laboratory calculations, a conventional value is used.

Table 1: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Quantity in C₁₀H₉ClO₄ | IUPAC Standard Atomic Weight Interval | Conventional Atomic Weight ( g/mol ) |

| Carbon | C | 10 | [12.0096, 12.0116] | 12.011 |

| Hydrogen | H | 9 | [1.00784, 1.00811] | 1.008 |

| Chlorine | Cl | 1 | [35.446, 35.457] | 35.453 |

| Oxygen | O | 4 | [15.99903, 15.99977] | 15.999 |

Source: IUPAC Commission on Isotopic Abundances and Atomic Weights.[9]

The theoretical molecular weight is calculated as follows:

(10 × 12.011) + (9 × 1.008) + (1 × 35.453) + (4 × 15.999) = 228.629 g/mol

This calculated value is the benchmark against which experimental data are compared. Public chemical databases confirm the molecular weight of this compound to be approximately 228.63 g/mol .[1][2][3][4][5]

Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized or procured sample. Mass spectrometry is the gold standard for this purpose, with potentiometric titration serving as a valuable classical method for dicarboxylic acids.

Mass Spectrometry: The Definitive Method

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][11][12] For most organic compounds, the molecular ion peak (M+), which represents the intact molecule with one electron removed, directly corresponds to the molecular weight of the compound.[3][13]

Caption: Workflow for Molecular Weight Determination by EI-MS.

-

Sample Preparation : Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduction : Inject the sample into the mass spectrometer. The sample is vaporized in a heated inlet.[2]

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Impact (EI), ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[11][14]

-

Acceleration : The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Separation : The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge (m/z) ratio.[1]

-

Detection : A detector records the abundance of ions at each m/z value.

-

Data Analysis : The output is a mass spectrum, a graph of relative intensity versus m/z. The peak with the highest m/z value, excluding isotope peaks, is typically the molecular ion peak, which confirms the molecular weight.[3] For this compound, this peak should appear at an m/z of approximately 228.

Potentiometric Titration: A Classical Approach

As this compound is a dicarboxylic acid, potentiometric titration can be employed to determine its equivalent weight. The equivalent weight is the mass of the acid that provides one mole of protons. For a dicarboxylic acid, the molecular weight is twice the equivalent weight determined from the second equivalence point. This method is a robust, cost-effective technique for purity assessment and confirmation of the acidic nature of the compound.[15][16]

Caption: Workflow for Equivalent Weight Determination by Potentiometric Titration.

-

Preparation : Accurately weigh a sample of this compound (e.g., 0.1-0.2 g).[15] Dissolve it in an appropriate solvent. Since the compound may have limited water solubility, a mixed solvent system (e.g., water/ethanol) or a non-aqueous solvent may be necessary.[17][18] Prepare and standardize a titrant solution, typically ~0.1 M sodium hydroxide (NaOH).

-

Titration Setup : Calibrate a pH meter and immerse the electrode in the sample solution.

-

Titration : Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.

-

Data Analysis : Plot pH versus the volume of NaOH added. The resulting titration curve will show two inflection points (equivalence points) corresponding to the neutralization of the two carboxylic acid groups.[15]

-

Calculation :

-

Determine the volume of NaOH (V_eq2) required to reach the second equivalence point.

-

Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × V_eq2.

-

Since one mole of the dicarboxylic acid reacts with two moles of NaOH, the moles of the acid are (Moles NaOH) / 2.

-

Calculate the experimental molecular weight: MW = (Mass of acid sample) / (Moles of acid).

-

Data Interpretation and Validation

Table 2: Summary of Expected Results

| Method | Parameter Measured | Expected Value |

| Theoretical Calculation | Molecular Weight | 228.63 g/mol |

| Mass Spectrometry | m/z of Molecular Ion Peak | ~228 |

| Potentiometric Titration | Calculated Molecular Weight | ~228.63 g/mol |

A successful determination will show strong agreement between the theoretical molecular weight and the experimental values. In a regulated environment, such as drug development, the analytical procedures used for this characterization must be validated to ensure they are reliable and suitable for their intended purpose.[19] Validation parameters, as outlined in guidelines like those from the International Council for Harmonisation (ICH), include specificity, accuracy, precision, and linearity.[20][21]

Summary

The molecular weight of this compound is theoretically calculated to be 228.63 g/mol based on its molecular formula C₁₀H₉ClO₄. This value is definitively confirmed experimentally using mass spectrometry, which directly measures the mass-to-charge ratio of the molecular ion. Additionally, potentiometric titration provides a reliable classical method to determine the equivalent and molecular weight, confirming the dicarboxylic acid nature of the molecule. The application of these validated analytical techniques is fundamental to ensuring the identity, quality, and purity of this important chemical intermediate in scientific research and development.

References

- 1. fiveable.me [fiveable.me]

- 2. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 3. tutorchase.com [tutorchase.com]

- 4. catalog.data.gov [catalog.data.gov]

- 5. catalog.data.gov [catalog.data.gov]

- 6. Atomic Weights and Isotopic Compositions for All Elements [physics.nist.gov]

- 7. publications.iupac.org [publications.iupac.org]

- 8. 2015 Atomic Weights [iupac.qmul.ac.uk]

- 9. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. web.williams.edu [web.williams.edu]

- 16. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 17. asianpubs.org [asianpubs.org]

- 18. Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. fda.gov [fda.gov]

- 20. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 21. globalresearchonline.net [globalresearchonline.net]

Thermal Stability and Decomposition of 2-(4-Chlorophenyl)succinic Acid: A Mechanistic and Methodological Investigation

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-(4-Chlorophenyl)succinic acid (CPSA) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its thermal stability is a critical parameter influencing manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of final products. This guide provides a comprehensive technical overview of the thermal behavior of CPSA, detailing anticipated decomposition mechanisms, robust analytical workflows for characterization, and best practices for data interpretation. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of the material properties of this and structurally related compounds.

Introduction: The Imperative of Thermal Stability

In pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound dictates its viability. Uncontrolled thermal decomposition can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable physical properties. For CPSA, which serves as a building block in creating anti-inflammatory and analgesic medications, understanding its response to thermal stress is paramount.[1] This document delineates the theoretical underpinnings of its decomposition and provides practical, validated protocols for its empirical study.

Theoretical Framework: Anticipated Decomposition Pathways

The thermal decomposition of dicarboxylic acids is a complex process governed by molecular structure. For CPSA, the degradation is expected to proceed through several potential pathways, influenced by the succinic acid backbone and the electron-withdrawing nature of the 4-chlorophenyl group. Studies on analogous compounds like succinic acid, phenylsuccinic acid, and their derivatives suggest the following primary mechanisms.[2][3][4]

-

Anhydride Formation: The most common initial decomposition step for succinic acid and its derivatives is intramolecular cyclization via dehydration to form the corresponding succinic anhydride. This is a reversible reaction but is driven forward by the removal of water at elevated temperatures.

-

Decarboxylation: Loss of one or both carboxyl groups as carbon dioxide (CO₂) is a fundamental decomposition route for carboxylic acids.[5] This can occur sequentially or concurrently with other fragmentation events, leading to a variety of smaller molecules.

-

C-C Bond Cleavage: The succinic acid backbone can undergo homolytic or heterolytic cleavage, fragmenting the molecule. The presence of the bulky chlorophenyl group can influence which bonds are most susceptible to scission.

-

Aromatic Ring Fragmentation: At significantly higher temperatures, the stable 4-chlorophenyl ring will decompose, potentially releasing chlorinated organic species, carbon monoxide (CO), and other inorganic gases.[6]

These pathways are not mutually exclusive and often occur simultaneously, with the dominant mechanism being dependent on factors like heating rate and atmospheric conditions.[7]

Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of thermal stability. The following workflow provides a self-validating system for characterizing the decomposition of CPSA.

Caption: Comprehensive workflow for the thermal analysis of CPSA.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is the primary technique for quantifying thermal stability.

Objective: To determine the onset temperature of decomposition and quantify mass loss during degradation.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of CPSA into a standard alumina or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere. This prevents oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.[9] Slower or faster heating rates can be used to study the influence on decomposition kinetics.[7]

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting plot is the thermogravimetric (TG) curve. The first derivative of this curve (DTG curve) shows the rate of mass change and helps identify distinct decomposition stages.

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10] It is used to detect thermal events like melting, crystallization, and decomposition, which manifest as endothermic or exothermic peaks.[11]

Objective: To identify the melting point of CPSA and the enthalpy changes associated with its decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of CPSA into a hermetically sealed aluminum pan. An identical empty pan is used as the reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a point beyond complete decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

-

Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic events (like melting) will show as a downward peak, while exothermic events will show as an upward peak.

Protocol: TGA coupled with Mass Spectrometry (TGA-MS)

This hyphenated technique provides real-time identification of the gaseous products evolved during decomposition by analyzing their mass-to-charge ratio (m/z).[6]

Objective: To identify the chemical species released at each stage of mass loss observed in the TGA.

Methodology:

-

System Setup: Perform the TGA experiment as described in Protocol 3.1. The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line (typically ~200 °C) to prevent condensation of evolved gases.[6]

-

MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for expected fragments (e.g., m/z 10-200).

-

Data Acquisition: Collect TGA data (mass loss) and MS data (ion currents for specific m/z values) simultaneously as a function of temperature. This allows for direct correlation between a mass loss event and the identity of the evolved gas. For example, an ion current at m/z = 44 (CO₂) and m/z = 18 (H₂O) would confirm decarboxylation and dehydration, respectively.

Data Interpretation and Expected Results

By synthesizing data from all three techniques, a detailed decomposition profile can be constructed.

Caption: Hypothesized multi-stage decomposition of CPSA.

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, results from the thermal analysis of CPSA. Actual values must be determined empirically.

| Parameter | Technique | Expected Result | Interpretation |

| Melting Point (Tₘ) | DSC | ~160-180 °C | Sharp endotherm indicating the transition from solid to liquid phase.[12] |

| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | ~190-220 °C | The temperature at which significant mass loss begins. |

| Stage 1 Mass Loss | TGA | ~7-8% | Corresponds to the loss of one molecule of water (calculated MW of H₂O / MW of CPSA ≈ 7.9%). |

| Stage 1 Evolved Gas | TGA-MS | m/z = 18 | Confirms the mass loss is due to dehydration (water). |

| Stage 2 Mass Loss | TGA | ~19-20% | Corresponds to the loss of one molecule of carbon dioxide (calculated MW of CO₂ / MW of CPSA ≈ 19.2%). |

| Stage 2 Evolved Gas | TGA-MS | m/z = 44 | Confirms the mass loss is due to decarboxylation. |

| Final Residue @ 600°C | TGA | > 10% | Likely a complex carbonaceous residue. |

Correlative Analysis

-

Melting vs. Decomposition: The DSC thermogram will clearly show if CPSA melts before it decomposes. If the melting endotherm is well-separated from subsequent decomposition events, it indicates a period of stability in the liquid phase. An overlap suggests decomposition occurs at or near the melting point.

-

Dehydration and Anhydride Formation: The first mass loss step in the TGA, corresponding to ~7.9% of the initial mass and evolving water (m/z 18), strongly supports the formation of 2-(4-chlorophenyl)succinic anhydride.

-

Decarboxylation: The subsequent mass loss events, correlated with the evolution of CO₂ (m/z 44), confirm the breakdown of the carboxylic acid groups. The identification of other organic fragments by TGA-MS would elucidate the subsequent fragmentation of the anhydride ring and the chlorophenyl moiety.

Conclusion

The thermal stability of this compound is a multi-faceted property that can be thoroughly characterized using a systematic workflow combining TGA, DSC, and evolved gas analysis. The primary decomposition pathway is anticipated to begin with an intramolecular dehydration to form the corresponding anhydride, followed by decarboxylation and further fragmentation at higher temperatures. The protocols and interpretive framework presented in this guide provide a robust system for generating the critical data needed by researchers and drug development professionals to ensure process control, product quality, and regulatory compliance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. kiche.or.kr [kiche.or.kr]

- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of 2-(4-Chlorophenyl)succinic Acid via Stobbe Condensation

Introduction

2-(4-Chlorophenyl)succinic acid is a valuable dicarboxylic acid derivative that serves as a versatile building block in medicinal and agricultural chemistry.[1] Its structure is foundational for the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic medications, as well as for the development of agrochemicals like herbicides and pesticides.[1] The Stobbe condensation is a robust and highly efficient carbon-carbon bond-forming reaction ideally suited for the synthesis of such aryl-substituted succinic acids.[2][3]

This application note provides a comprehensive technical guide for the synthesis of this compound from 4-chlorobenzaldehyde and diethyl succinate. The protocol leverages a potassium tert-butoxide mediated Stobbe condensation, followed by saponification and acidification to yield the target diacid. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, and outline methods for characterization and troubleshooting.

Mechanism and Scientific Rationale

The Stobbe condensation is a specific type of condensation reaction between a dialkyl succinate and a carbonyl compound (aldehyde or ketone), uniquely facilitated by a strong, non-nucleophilic base.[4][5][6] Unlike other carbonyl condensations, the Stobbe reaction is driven to completion by the formation of a stable γ-lactone intermediate, which is irreversible under the reaction conditions.[4][5]

The key mechanistic steps are as follows:

-

Enolate Formation: A strong base, typically potassium tert-butoxide (KOt-Bu), abstracts an α-proton from diethyl succinate to form a resonance-stabilized enolate.[4] KOt-Bu is preferred over bases like sodium ethoxide for its high steric hindrance, which minimizes side reactions, and its superior strength, often leading to better yields.[5][7]

-

Aldol-Type Addition: The succinate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This forms a tetrahedral alkoxide intermediate.[4]

-

Intramolecular Lactonization: The newly formed alkoxide intramolecularly attacks the carbonyl of one of the adjacent ester groups, displacing an ethoxide ion and forming a stable five-membered γ-lactone intermediate. This cyclization is the key, irreversible step that drives the reaction forward.[4][6]

-

Ring Opening & Hydrolysis: The reaction does not stop at the lactone. Under basic conditions, the γ-lactone can undergo ring-opening to produce a carboxylate salt of an alkylidene succinic acid half-ester.[4][8] For the synthesis of the final diacid, a subsequent hydrolysis (saponification) step with a strong base like NaOH or KOH is performed to cleave the remaining ester, followed by acidification to protonate both carboxylate groups.

The overall transformation is a powerful method for creating a C-C bond while installing two carboxylic acid functionalities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. All about Stobbe reaction [unacademy.com]

- 3. What is Stobbe Condensation? [unacademy.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Application Note: A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(4-Chlorophenyl)succinic Acid

Abstract

This application note presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Chlorophenyl)succinic acid. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The method described herein is developed for accuracy, precision, and robustness, making it suitable for quality control, stability testing, and research applications. We provide a detailed protocol covering method development rationale, optimized chromatographic conditions, sample preparation, and a full validation workflow according to International Council for Harmonisation (ICH) guidelines.

Introduction and Method Rationale

The analysis of active pharmaceutical ingredients (APIs) and their intermediates is critical in drug development and manufacturing. This compound is a dicarboxylic acid featuring a hydrophobic chlorophenyl group (Figure 1). Its chemical structure dictates the strategy for chromatographic separation.

Figure 1. Chemical Structure of this compound Molecular Formula: C₁₀H₉ClO₄[2] Molecular Weight: 228.63 g/mol [3]

The key to a successful separation lies in managing the ionization state of the analyte's two carboxylic acid functional groups. Based on the parent compound, succinic acid, the pKa values are approximately 4.2 and 5.6.[4] In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. To achieve consistent and robust retention for an acidic compound like this compound, its ionization must be suppressed. By adjusting the mobile phase pH to be at least two units below the first pKa, the carboxylic acid groups remain in their protonated, non-ionized state. This significantly increases the molecule's overall hydrophobicity, leading to predictable retention and improved peak symmetry.

Therefore, a reversed-phase HPLC method using a C18 stationary phase with an acidic mobile phase and UV detection was selected as the most logical and effective approach.

Experimental Design and Protocols

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) or equivalent.

-

Software: OpenLab CDS or equivalent chromatography data software.

-

Reference Standard: this compound (Purity ≥ 98%).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

-

Reagents: Orthophosphoric acid (85%), Potassium phosphate monobasic.

Optimized Chromatographic Conditions

The final optimized method parameters are summarized in the table below.

| Parameter | Condition |

| Column | Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 2.5 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 60% Mobile Phase A : 40% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 225 nm |

| Run Time | 10 minutes |

Rationale for Wavelength Selection: The 225 nm wavelength was chosen as it provides a suitable balance of sensitivity and selectivity for the chlorophenyl chromophore, a strategy similarly employed for related structures.[5]

Preparation of Solutions

Mobile Phase Buffer (Mobile Phase A):

-

Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1000 mL of deionized water.

-

Adjust the pH of the solution to 2.5 using 85% orthophosphoric acid.

-

Filter the buffer through a 0.45 µm nylon membrane filter before use.

Diluent:

-

Mix deionized water and acetonitrile in a 50:50 (v/v) ratio. This composition ensures sample solubility and compatibility with the mobile phase.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to volume with the diluent.

Working Standard Solutions (for Linearity):

-

Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Sample Solution (Example):

-

Accurately weigh an amount of sample powder expected to contain 25 mg of this compound into a 25 mL volumetric flask.

-

Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability Test (SST) Protocol

Before initiating any analytical run, the system's performance must be verified.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) once to ensure no interfering peaks are present.

-

Inject a working standard solution (e.g., 100 µg/mL) six consecutive times.

-

Calculate the system suitability parameters based on the six replicate injections. The system is deemed ready for analysis if it meets the criteria in the table below.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

Method Validation Protocol

The developed method must be validated to ensure its suitability for its intended purpose. The following experiments are based on ICH Q2(R1) guidelines.

Specificity

-

Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte.

-

Protocol:

-

Inject the diluent to confirm the absence of interfering peaks at the retention time of the analyte.

-

Inject a solution of the reference standard.

-

Inject a sample solution.

-

If available, inject solutions of known impurities and/or a placebo matrix.

-

-

Acceptance: The analyte peak should be well-resolved from any other peaks, and peak purity analysis (using DAD) should pass.

Linearity

-

Objective: To establish a linear relationship between analyte concentration and the detector response.

-

Protocol:

-

Prepare at least five concentration levels of the working standard (e.g., 10-200 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of mean peak area versus concentration.

-

-

Acceptance: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

-

Objective: To determine the closeness of the measured value to the true value.

-

Protocol:

-

Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

-

Prepare each level in triplicate.

-

Analyze the samples and calculate the percent recovery.

-

-

Acceptance: The mean recovery should be within 98.0% to 102.0%.

Precision

-

Objective: To assess the degree of scatter between a series of measurements.

-

Protocol:

-

Repeatability (Intra-day): Analyze six individual preparations of a sample at 100% of the target concentration on the same day.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

-

-

Acceptance: The % RSD for the sets of measurements should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

-

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Protocol:

-

Estimate LOD and LOQ from the linearity curve using the slope (S) and the standard deviation of the intercept (σ).

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

-

Acceptance: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

-

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.

-

Protocol:

-

Introduce small changes to the method parameters, one at a time.

-

Analyze a standard solution under each new condition.

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

-

Column Temperature: ± 2 °C (28 °C and 32 °C).

-

Mobile Phase pH: ± 0.1 units (pH 2.4 and 2.6).

-

-

Acceptance: System suitability parameters should remain within limits, and the change in retention time and peak area should be minimal.

Visualized Workflows

The following diagrams illustrate the logical flow of the method development and the overall analytical workflow.

Caption: Logical flow for HPLC method development.

Caption: Overall experimental workflow for analysis.

Conclusion